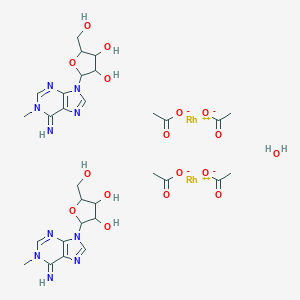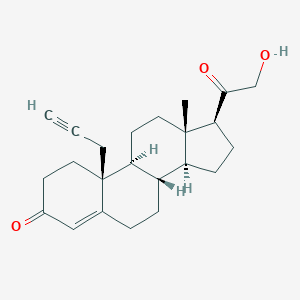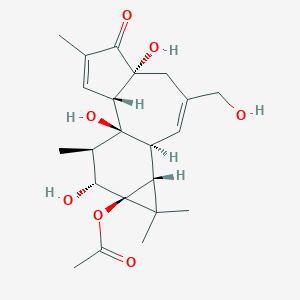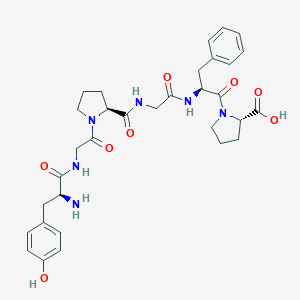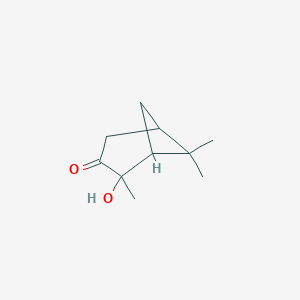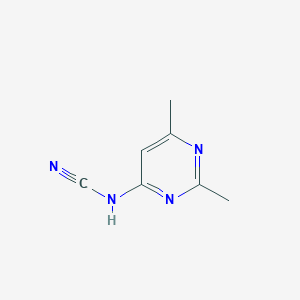
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI) is an organic compound that has been widely used in scientific research applications. It is a nitrogen-containing compound that has been synthesized by various methods. Cyanamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for scientific research.
作用機序
The mechanism of action of cyanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various metabolic pathways. Cyanamide has been found to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol.
生化学的および生理学的効果
Cyanamide has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the activation of immune cells. It has also been found to have an effect on the metabolism of carbohydrates, lipids, and proteins.
実験室実験の利点と制限
Cyanamide has several advantages for use in laboratory experiments, including its low cost and availability. However, it also has several limitations, including its toxicity and the need for careful handling.
将来の方向性
There are several future directions for the use of cyanamide in scientific research. These include the study of its effects on various metabolic pathways, the development of new synthetic methods, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, cyanamide is a valuable tool for scientific research, with a range of biochemical and physiological effects. Its synthesis, mechanism of action, and advantages and limitations for lab experiments have been discussed. The future directions for the use of cyanamide in scientific research have also been outlined.
合成法
Cyanamide can be synthesized by several methods, including the reaction of calcium cyanamide with hydrochloric acid or by the oxidation of urea. The most commonly used method for synthesizing cyanamide is by the reaction of calcium cyanamide with water. This method is known as the Frank-Caro process.
科学的研究の応用
Cyanamide has been used in various scientific research applications, including the study of plant growth, the synthesis of pharmaceuticals, and the treatment of alcoholism. It has been found to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
特性
CAS番号 |
1791-91-9 |
|---|---|
製品名 |
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI) |
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
(2,6-dimethylpyrimidin-4-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-5-3-7(9-4-8)11-6(2)10-5/h3H,1-2H3,(H,9,10,11) |
InChIキー |
IQBXLFVXEBWJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NC#N |
正規SMILES |
CC1=CC(=NC(=N1)C)NC#N |
同義語 |
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



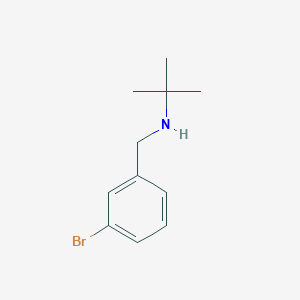
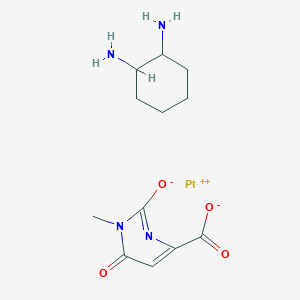
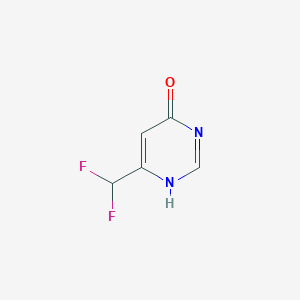
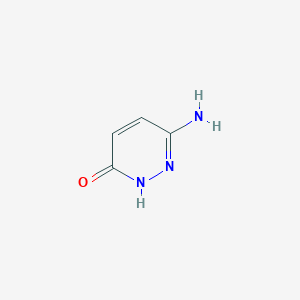
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
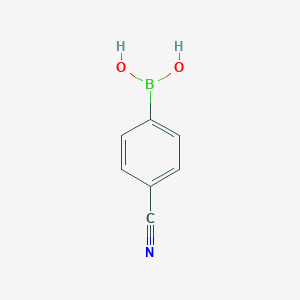
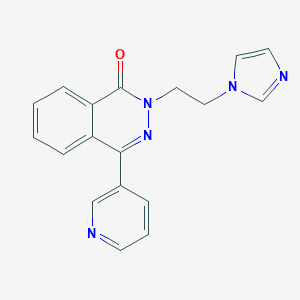
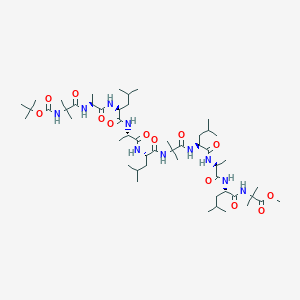
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
